molecular formula C20H29ClN2O4S B4260520 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane

1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane

Cat. No. B4260520
M. Wt: 429.0 g/mol
InChI Key: UIRVOEDUAAYSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZD4901, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized by AstraZeneca and has been found to have potential applications in the treatment of prostate cancer.

Mechanism of Action

1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane works by binding to the AR and preventing it from activating genes that promote the growth and survival of prostate cancer cells. This inhibition of AR signaling leads to a decrease in the proliferation of prostate cancer cells and may also induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects
In preclinical studies, 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has been found to decrease the growth of prostate cancer cells in vitro and in vivo. It has also been found to decrease the levels of prostate-specific antigen (PSA), a marker of prostate cancer, in animal models. Additionally, 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has been found to have minimal effects on bone density and muscle mass, which are major side effects of ADT.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It is also highly selective for the AR, which reduces the risk of off-target effects. However, 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is the development of combination therapies that include 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane and other drugs that target different pathways involved in prostate cancer growth and survival. Another area of interest is the investigation of the effects of 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane on other AR-dependent cancers, such as breast and ovarian cancer. Finally, further research is needed to optimize the dosing and administration of 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane in order to maximize its effectiveness in clinical settings.

Scientific Research Applications

1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has been found to have potential applications in the treatment of prostate cancer. Prostate cancer is the second most common cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is associated with several side effects, including loss of bone density and muscle mass, which can lead to increased risk of fractures and falls. 1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane has been found to be a selective inhibitor of the AR, which is the target of ADT, and may provide a safer and more effective alternative to ADT.

properties

IUPAC Name

azocan-1-yl-[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O4S/c1-28(25,26)23-13-9-17(10-14-23)27-19-8-7-16(15-18(19)21)20(24)22-11-5-3-2-4-6-12-22/h7-8,15,17H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRVOEDUAAYSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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